Methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2): A Pivotal Chiral Synthon in SSRI Development
Methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2): A Pivotal Chiral Synthon in SSRI Development
Abstract
Methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2) represents a critical structural motif in the synthesis of 3-phenylpropylamine-based pharmaceuticals. As a
Physicochemical Profile & Chemical Identity[1][2][3][4][5]
The utility of Methyl 3-hydroxy-3-phenylpropanoate lies in its bifunctionality: the ester group allows for facile derivatization (amidation, reduction), while the secondary hydroxyl group serves as a handle for stereochemical inversion or etherification.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 7497-61-2 | Racemic mixture. (R)-isomer: 58692-70-9; (S)-isomer: 126405-92-1. |
| IUPAC Name | Methyl 3-hydroxy-3-phenylpropanoate | Also known as Methyl |
| Molecular Formula | ||
| Molecular Weight | 180.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous oil at room temperature. |
| Boiling Point | ~125–130 °C @ 2 mmHg | Extrapolated from ethyl ester analog; thermally stable under vacuum. |
| Density | 1.147 g/cm³ | @ 20 °C (Predicted). |
| Refractive Index | High index due to aromatic ring. | |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Immiscible with water; lipophilic ( |
| Chirality | 1 Stereocenter (C3) | Critical for asymmetric synthesis of SSRIs. |
Synthetic Methodologies
Two primary routes exist for generating this scaffold: the classical Reformatsky Reaction (racemic) and Biocatalytic Kinetic Resolution (enantiopure).
Chemical Synthesis: The Reformatsky Protocol
The reaction of benzaldehyde with methyl bromoacetate mediated by metallic zinc is the industrial standard for generating the racemic
Mechanism:
-
Insertion: Oxidative addition of activated Zn into the C-Br bond of methyl bromoacetate forms the Reformatsky enolate (O-Zn-Br species).
-
Addition: Nucleophilic attack of the enolate on the benzaldehyde carbonyl.
-
Hydrolysis: Acidic workup releases the
-hydroxy ester.
Experimental Protocol (Scale: 50 mmol)
-
Activation: In a dry 250 mL 3-neck flask under
, suspend Zinc dust (3.9 g, 60 mmol) in dry THF (50 mL). Activate with TMSCl (0.5 mL). -
Initiation: Add 10% of a solution containing Methyl Bromoacetate (5.7 mL, 60 mmol) and Benzaldehyde (5.1 mL, 50 mmol) in THF. Warm to 40°C until exotherm begins.
-
Addition: Dropwise add the remaining solution over 45 mins, maintaining gentle reflux.
-
Workup: Cool to 0°C. Quench with saturated
(100 mL). Extract with EtOAc ( mL). Wash organics with brine, dry over , and concentrate. -
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 8:2).
-
Yield Expectation: 75–85%.
-
Biocatalytic Kinetic Resolution (EKR)
To access the enantiopure (S)- or (R)-isomers required for chiral drugs, lipase-catalyzed transesterification is preferred over heavy-metal asymmetric catalysis due to lower cost and "green" solvent compatibility.
System: Pseudomonas fluorescens lipase (PFL) or Candida antarctica Lipase B (CAL-B).[1] Acyl Donor: Vinyl Acetate (irreversible donor).
Workflow Visualization
Caption: Lipase-catalyzed kinetic resolution separates the racemate into the (S)-alcohol and (R)-acetate.
Pharmaceutical Applications: The SSRI Pathway
Methyl 3-hydroxy-3-phenylpropanoate is a direct synthetic precursor to Fluoxetine (Prozac) . The core pharmacophore of Fluoxetine is the 3-phenyl-3-aryloxypropylamine skeleton. The ester group allows for the construction of the amine tail, while the hydroxyl group is the site of arylation.
Synthesis of Fluoxetine
The conversion involves transforming the ester to a methylamide, followed by reduction to the amine and etherification.
Critical Causality:
-
Why Amidation first? Direct reduction of the ester to the diol is possible, but converting to the amide first (using methylamine) installs the necessary nitrogen atom early, simplifying the sequence to a single strong reduction step later.
-
Stereochemistry: The (S)-hydroxy ester leads to (S)-Fluoxetine if the etherification proceeds with retention (rare) or (R)-Fluoxetine if it proceeds with inversion (Mitsunobu). Standard
etherification (using NaH) generally retains configuration at the alkoxide, but requires an activated aryl fluoride.
Pathway Diagram
Caption: Synthetic route from Methyl 3-hydroxy-3-phenylpropanoate to Fluoxetine via amidation and reduction.
Analytical Characterization
Validating the identity and optical purity of CAS 7497-61-2 is essential before downstream processing.
1H NMR Spectroscopy (CDCl3, 400 MHz)
- 7.30–7.40 (m, 5H): Aromatic protons (Phenyl group).
-
5.13 (dd, 1H): Benzylic methine (
-OH). The chemical shift is distinct due to the deshielding by the phenyl ring and oxygen. -
3.71 (s, 3H): Methyl ester (
). -
2.65–2.80 (m, 2H): Methylene protons (
-position to carbonyl). Appears as an ABX system due to the adjacent chiral center. - 3.10 (br s, 1H): Hydroxyl proton (concentration dependent).
Chiral HPLC Method
To determine Enantiomeric Excess (ee) after kinetic resolution.
-
Column: Daicel Chiralcel OD-H or OJ-H (
mm). -
Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (absorption of the phenyl ring).
-
Separation Logic: The hydroxyl group interacts with the carbamate linkage on the stationary phase via hydrogen bonding, differentiating the spatial arrangement of the phenyl group.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store in a cool, dry place. The ester is stable, but moisture can cause slow hydrolysis to the free acid (3-hydroxy-3-phenylpropanoic acid).
-
PPE: Nitrile gloves and safety glasses are mandatory.
-
Disposal: Dispose of as organic solvent waste. Avoid release into drains due to potential aquatic toxicity of aromatics.
References
-
Reformatsky Reaction Mechanism & Scope
-
Biocatalytic Resolution
-
Kamal, A., et al. (2015). "Lipases-catalyzed enantioselective kinetic resolution of alcohols." Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
-
Basso, A., et al. (2010). "Hydrolytic Enzymes for the Synthesis of Pharmaceuticals." Pharmaceutical Biocatalysis.
-
-
Fluoxetine Synthesis Applications
-
Fuller, R. W., et al. (1990). "Fluoxetine: A Serotonergic Antidepressant."[3] Drug Development Research.
-
Google Patents. (1990). "Process for the preparation of fluoxetine hydrochloride (EP0380924A1)."
-
-
Chiral Analysis
-
Sigma-Aldrich.[4] "Basics of Chiral HPLC & Column Selection."
-
